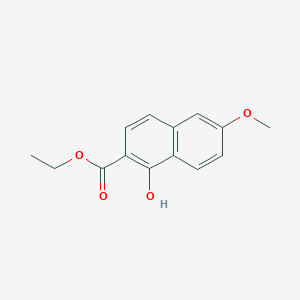

Ethyl 1-hydroxy-6-methoxy-2-naphthoate

Description

Contextualization within Naphthalene (B1677914) Derivative Chemistry

Naphthalene, a polycyclic aromatic hydrocarbon with the formula C₁₀H₈, consists of two fused benzene (B151609) rings. firsthope.co.inalfa-chemistry.com This core structure is the foundation for a vast array of derivatives that are significant in medicinal chemistry, pharmaceuticals, and materials science. nih.govrasayanjournal.co.in Naphthalene derivatives are synthesized through various methods, including traditional electrophilic aromatic substitution and newer techniques like heteroatom transmutation, which allow for precise structural modifications. nih.gov

Ethyl 1-hydroxy-6-methoxy-2-naphthoate belongs to this large family of compounds. Its structure is characterized by a naphthalene core substituted with three key functional groups: a hydroxyl (-OH) group at the first position, a methoxy (B1213986) (-OCH₃) group at the sixth position, and an ethyl ester (-COOCH₂CH₃) group at the second position. Each of these groups imparts specific chemical properties and reactivity to the molecule, making it a distinct entity within the broader class of naphthalene derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 690232-01-0 | bldpharm.comchemscene.com |

| Molecular Formula | C₁₄H₁₄O₄ | chemscene.com |

| Molecular Weight | 246.26 g/mol | chemscene.com |

| Topological Polar Surface Area (TPSA) | 55.76 Ų | chemscene.com |

| LogP | 2.7307 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Hydrogen Bond Acceptors | 4 | chemscene.com |

| Rotatable Bonds | 3 | chemscene.com |

Significance of Hydroxylated and Methoxylated Naphthoate Esters in Organic Synthesis

The presence of hydroxyl, methoxy, and ester functional groups on the naphthalene scaffold makes compounds like this compound valuable intermediates in organic synthesis.

Hydroxylated Naphthoates (Naphthols): The hydroxyl group in naphthols makes them analogs of phenols and they participate in similar chemical reactions. rasayanjournal.co.in They are crucial precursors in the manufacturing of dyes. firsthope.co.in The hydroxyl group is a powerful directing group in electrophilic substitution reactions and can be used to introduce other functionalities onto the aromatic ring. Furthermore, the synthesis of α-hydroxy ketones and esters is an active area of research, employing various oxidation methods. organic-chemistry.org

Methoxylated Naphthoates: The methoxy group is often used as a protecting group for a hydroxyl function or to influence the electronic properties of the aromatic system. Its presence can direct the regioselectivity of further chemical transformations. For instance, in the synthesis of naphthoic acid derivatives through the rearrangement of oxabenzonorbornadienes, the position of a methoxy substituent directs which isomeric product is formed. nih.gov A related compound, Ethyl 6-methoxy-2-naphthoate, is noted as a key starting material for synthesizing non-steroidal anti-inflammatory drugs. researchgate.net

Naphthoate Esters: The ester group is a versatile functional handle. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or reacted with Grignard reagents. youtube.com The basic hydrolysis of an ester to a carboxylate is known as saponification. youtube.com Fischer esterification is a common method for synthesizing esters from carboxylic acids and alcohols under acidic conditions. youtube.com More recent methods for creating activated esters from carboxylic acids utilize reagents like triphenylphosphine (B44618) and iodine, avoiding harsher conditions. organic-chemistry.org The synthesis of ω-hydroxy fatty acid alkyl esters can be achieved through the alcoholysis of lactones catalyzed by zinc aryloxides. nih.gov

The combination of these groups in a single molecule provides a platform for constructing more complex molecular architectures, including those found in biologically active natural products and pharmaceuticals.

Overview of Current Research Trajectories Involving this compound and Related Structures

While specific research focusing exclusively on this compound is not extensively documented in readily available literature, its structural motifs are present in precursors for important molecules. The related structure, 6-hydroxy-2-naphthoic acid, is a known building block. prepchem.comgoogle.comeuropa.eu Its synthesis from 6-methoxy-2-naphthoic acid involves demethylation. google.com

The arylnaphthalene lignan (B3055560) structure is a key feature in several natural products. For example, Justicidin B is a lignan with a dimethoxynaphthalene core. nih.gov A derivative of this, 6'-Hydroxy justicidin B, which is isolated from Justicia procumbens, has been investigated for its antiviral properties. nih.gov The synthesis of such complex natural products often relies on building blocks that possess the substituted naphthalene core, similar to this compound. The strategic placement of hydroxyl and methoxy groups is crucial for the key bond-forming reactions required to assemble the final complex structure.

Research into synthetic methodologies continues to provide new ways to access substituted naphthoic acid derivatives. A recently reported method involves a Lewis-acid-mediated rearrangement of oxabenzonorbornadienes to produce 1-hydroxy-2-naphthoic acid esters with novel substitution patterns. nih.gov This highlights the ongoing effort to develop tools that could be applied to synthesize molecules like this compound and its analogs for various applications.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-Hydroxy-2-naphthoic acid |

| 6'-Hydroxy justicidin B |

| 6-Hydroxy-2-naphthoic acid |

| 6-Methoxy-2-naphthoic acid |

| Benzene |

| This compound |

| Ethyl 6-methoxy-2-naphthoate |

| Iodine |

| Justicidin B |

| Naphthalene |

| Triphenylphosphine |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-hydroxy-6-methoxynaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-3-18-14(16)12-6-4-9-8-10(17-2)5-7-11(9)13(12)15/h4-8,15H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWHKRCJWGHRSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=C1)C=C(C=C2)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 1 Hydroxy 6 Methoxy 2 Naphthoate and Analogues

Historical Perspectives and Foundational Syntheses of Naphthoate Esters

The early syntheses of naphthoate esters were largely extensions of methods developed for their benzenoid counterparts. These foundational approaches established the fundamental bond-forming reactions that are still relevant in modern organic chemistry. Initial preparations often involved the derivatization of naphthalenes obtained from coal tar, a primary source of this aromatic hydrocarbon in the 19th and early 20th centuries.

One of the earliest methods for preparing naphthoic acids, the precursors to their esters, involved the carbonation of organometallic reagents derived from bromonaphthalenes. For instance, α-naphthoic acid was successfully prepared from α-naphthylmagnesium bromide and carbon dioxide. orgsyn.org Another historical route involved the hydrolysis of α-naphthyl cyanide. orgsyn.org These naphthoic acids could then be subjected to esterification to yield the desired naphthoate esters.

Classical Synthetic Routes and Their Evolution

Classical synthetic routes to naphthoate esters, including ethyl 1-hydroxy-6-methoxy-2-naphthoate, have primarily revolved around two key transformations: the esterification of a pre-formed naphthoic acid and the construction of the naphthalene (B1677914) ring system itself with the desired substituents in place.

Esterification Reactions for Naphthoic Acids

The most direct and widely practiced method for the synthesis of ethyl naphthoate esters is the Fischer esterification of the corresponding naphthoic acid. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). khanacademy.orgresearchgate.net The equilibrium of the reaction is driven towards the ester product by using a large excess of the alcohol or by removing water as it is formed.

For the specific synthesis of this compound, the precursor 1-hydroxy-6-methoxy-2-naphthoic acid would be subjected to these conditions. The synthesis of the closely related methyl 6-hydroxy-2-naphthoate has been reported by refluxing 6-hydroxy-2-naphthoic acid in methanol (B129727) with a few drops of concentrated sulfuric acid for an extended period. prepchem.com A similar protocol would be applicable for the synthesis of the ethyl ester.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| 1-hydroxy-6-methoxy-2-naphthoic acid | Ethanol | H₂SO₄ | This compound | khanacademy.orgresearchgate.net |

| 6-hydroxy-2-naphthoic acid | Methanol | H₂SO₄ | Methyl 6-hydroxy-2-naphthoate | prepchem.com |

Naphthalene Ring Construction Strategies

The general sequence of the Haworth synthesis involves:

Friedel-Crafts Acylation: A substituted benzene (B151609) is acylated with a cyclic anhydride (B1165640), such as succinic anhydride. For the synthesis of a 6-methoxy substituted naphthalene, one might start with anisole (B1667542) (methoxybenzene).

Clemmensen Reduction: The resulting keto acid is reduced to a phenylalkanoic acid.

Intramolecular Friedel-Crafts Acylation (Ring Closure): The acid is treated with a strong acid (e.g., polyphosphoric acid) to effect an intramolecular cyclization, forming a tetralone.

Clemmensen Reduction: The tetralone is reduced to a tetralin.

Aromatization: The tetralin is dehydrogenated using a catalyst like selenium (Se) or palladium (Pd) to yield the substituted naphthalene.

Another classical approach is the Perkin reaction, which can be used to synthesize cinnamic acids. rsc.orgwikipedia.orgbyjus.comwpmucdn.com While not a direct route to naphthalenes, the products of the Perkin reaction can serve as precursors for further cyclization reactions to build the naphthalene core.

Modern and Advanced Synthetic Approaches

Contemporary organic synthesis has focused on developing more efficient, selective, and environmentally benign methods. For the synthesis of highly substituted naphthoate esters like this compound, modern approaches often involve novel cyclization and functionalization strategies.

Cyclocondensation Reactions of But-3-enoic Acids with Polyphosphoric Acid or Acetic Anhydride

The intramolecular cyclization of appropriately substituted but-3-enoic acids provides a powerful method for the construction of the naphthalene nucleus. In this approach, a but-3-enoic acid bearing an aryl substituent at the 4-position can undergo an acid-catalyzed cyclization and subsequent aromatization to form a naphthol derivative. Polyphosphoric acid (PPA) is a common reagent for such cyclizations due to its strong dehydrating and acidic properties. tcichemicals.com

For the synthesis of the target molecule, a plausible precursor would be a 4-(methoxyphenyl)-substituted but-3-enoic acid. The cyclization would proceed via an intramolecular Friedel-Crafts type reaction, followed by dehydration to form the naphthalene ring. The use of acetic anhydride can also promote cyclization and may be involved in subsequent acylation or esterification steps, sometimes in conjunction with other catalysts. tcichemicals.com

| Precursor | Reagent | Key Transformation | Product Type |

| 4-(methoxyphenyl)but-3-enoic acid | Polyphosphoric Acid (PPA) | Intramolecular Cyclization/Dehydration | Naphthol derivative |

| Arylacetic acid and Arylglyoxylic acid | Acetic Anhydride | Perkin Condensation | Maleate-bridged naphthalene fragments |

Alkylation Procedures Utilizing 4-Hydroxy-6-methoxy-2-naphthoic Acid Precursors

An alternative modern strategy involves the late-stage functionalization of a pre-existing naphthalene system. If a 4-hydroxy-6-methoxy-2-naphthoic acid or its ester were available, the target 1-hydroxy isomer could potentially be accessed through various synthetic manipulations, although this is less direct than building the desired substitution pattern from the outset. More commonly, alkylation procedures are employed to introduce the ester functionality.

A recent and innovative approach for the synthesis of 1-hydroxy-2-naphthoic acid esters involves the Lewis-acid-mediated rearrangement of oxabenzonorbornadienes. nih.gov This methodology allows for the creation of diverse substitution patterns on the naphthoic acid ester product. In this reaction, an acyl group migrates in a 1,2-fashion, leading to the formation of the 1-hydroxy-2-naphthoic acid ester framework. The regiochemical outcome of the rearrangement can be influenced by the electronic nature of the substituents on the aromatic ring. For example, an electron-donating methoxy (B1213986) group at the C5 position of the oxabenzonorbornadiene precursor directs the acyl migration to exclusively yield the corresponding 1-hydroxy-2-naphthoic acid ester. nih.gov

| Precursor | Reagent | Key Transformation | Product | Reference |

| Substituted Oxabenzonorbornadiene | Lewis Acid (e.g., BF₃·OEt₂) | 1,2-Acyl Shift Rearrangement | Substituted 1-hydroxy-2-naphthoic acid ester | nih.gov |

Metal-Catalyzed Aromatization of Tetralones for Naphthoate Synthesis, including Copper and Palladium Catalysis

The aromatization of α-tetralones that are substituted at the β-position with an ester group represents a direct pathway to 1-hydroxy-2-naphthoate (B8527853) derivatives. Research has identified both copper and palladium complexes as effective catalysts for this transformation. researchgate.net These methods are considered among the most straightforward for the aromatization of this class of α-tetralones. researchgate.net

Copper Catalysis: A common method involves using a catalytic amount of copper(I) iodide (CuI). In this process, 2-(methoxycarbonyl)-α-tetralones are converted into the corresponding methyl 1-hydroxy-2-naphthoates. researchgate.net The reaction is typically conducted in the presence of a base, such as cesium carbonate (Cs₂CO₃), in a solvent like dioxane at an elevated temperature of 70°C under an air atmosphere. researchgate.net The proposed mechanism for this type of reaction involves aerobic oxidation, potentially under light irradiation, which leads to the formation of α,β-unsaturated hydroperoxide intermediates that subsequently aromatize. researchgate.net Studies on the oxidation of tetralin have shown that copper complexes can exhibit high catalytic activity and selectivity towards the formation of α-tetralone, a key precursor. researchgate.net

Palladium Catalysis: Alternatively, palladium catalysis can be employed for the same aromatization reaction. A common catalyst is tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). researchgate.net This reaction is carried out in the presence of a base like potassium phosphate (B84403) (K₃PO₄) in toluene (B28343) at 70°C, but unlike the copper-catalyzed method, it is performed under an inert argon atmosphere. researchgate.net Palladium-catalyzed reactions are well-established in organic synthesis for forming carbon-carbon bonds and other complex transformations, often proceeding through a catalytic cycle involving oxidative addition and reductive elimination steps. nih.govyoutube.com

The table below summarizes typical reaction conditions for these metal-catalyzed aromatizations.

| Catalyst System | Catalyst | Base | Solvent | Temperature | Atmosphere | Reference |

| Copper-Catalyzed | CuI (10 mol%) | Cs₂CO₃ | Dioxane | 70 °C | Air | researchgate.net |

| Palladium-Catalyzed | Pd₂(dba)₃ (1.25 mol%) | K₃PO₄ | Toluene | 70 °C | Argon | researchgate.net |

Lewis Acid-Mediated Rearrangements of Oxabenzonorbornadienes for Hydroxynaphthoate Esters

A novel synthetic route to 1-hydroxy-2-naphthoic acid esters involves the Lewis acid-mediated rearrangement of oxabenzonorbornadienes. nih.govnih.gov This transformation proceeds through an unexpected 1,2-acyl shift. nih.gov The reaction is significant because it allows for the creation of novel substitution patterns on the naphthoate ring system. nih.govescholarship.org

The proposed mechanism begins with the coordination of the Lewis acid to the oxabenzonorbornadiene substrate. This facilitates the opening of the oxa-bridge, leading to the formation of a carbocation intermediate. nih.gov A subsequent 1,2-acyl shift occurs, which is a relatively rare event for electron-deficient acyl groups. nih.gov This is followed by a rearomatization step, typically through a 1,2-hydride shift and subsequent loss of a proton, to yield the final 1-hydroxy-2-naphthoic acid ester product upon hydrolytic workup. nih.govescholarship.org This method has also served to correct previous misassignments of products in similar rearrangements. nih.govcore.ac.uk

Optimization and Regioselectivity in Synthetic Pathways

Influence of Substituent Effects on Reaction Outcomes

Substituent effects play a critical role in directing the regioselectivity of certain synthetic pathways, particularly in the Lewis acid-mediated rearrangement of oxabenzonorbornadienes. The electronic properties of substituents on the aromatic ring of the oxabenzonorbornadiene can determine the final product isomer. nih.govescholarship.org

For instance, an electron-donating group, such as a methoxy substituent at the C5 position, exclusively directs the reaction to form the corresponding 1-hydroxy-2-naphthoic acid ester. escholarship.org In contrast, a methoxy group at the C8 position leads to the formation of a mixture of constitutional isomers: the 1-hydroxy-4-naphthoic acid ester and the 1-hydroxy-2-naphthoic acid ester. escholarship.org This directing influence is attributed to the ability of the substituent to stabilize the carbocationic intermediates formed during the oxa-bridge opening. escholarship.org When the electronic directing effects of multiple substituents are matched, as in a substrate with a methyl group at C3 and a methoxy group at C8, a single product (1-hydroxy-4-naphthoic acid ester) can be formed exclusively. escholarship.org

The table below illustrates the directing effect of methoxy substituents on the rearrangement outcome.

| Substituent Position | Product(s) Formed | Outcome | Reference |

| Methoxy at C5 | 1-hydroxy-2-naphthoic acid ester | Sole product | escholarship.org |

| Methoxy at C8 | 1-hydroxy-4-naphthoic acid ester & 1-hydroxy-2-naphthoic acid ester | Mixture of isomers | escholarship.org |

Yield Enhancement and Reaction Condition Optimization

Optimizing reaction conditions is essential for maximizing product yield and selectivity. numberanalytics.com This process involves the systematic variation of parameters such as catalyst type, catalyst loading, solvent, temperature, and reaction time. nih.gov

In the metal-catalyzed aromatization of tetralones, the choice between copper and palladium systems allows for optimization based on substrate and desired conditions. researchgate.net For example, the copper-catalyzed method uses air as the oxidant, while the palladium-catalyzed route requires an inert atmosphere. researchgate.net Another study describes the aromatization of 1-tetralone-2-carboxylates using sodium hydride and blue light irradiation in DMSO, achieving yields between 30% and 92%. researchgate.net

For the Lewis acid-mediated rearrangement of oxabenzonorbornadienes, yields are generally good for substrates with various substituents. escholarship.org The migration potential of different ester groups was also investigated, with ethyl, iso-propyl, and allyl esters providing yields comparable to the methyl ester. However, a bulkier benzyl (B1604629) ester resulted in a significant drop in yield. escholarship.org

The optimization process often involves a multi-variable approach, where techniques like Design of Experiments (DoE) can efficiently map the response surface of a reaction to identify the conditions for highest yield and purity. nih.gov

| Synthetic Method | Key Optimization Parameters | Typical Yields | Reference |

| Cu-catalyzed Aromatization | Catalyst (CuI), Base (Cs₂CO₃), Temp (70°C) | Good | researchgate.net |

| Pd-catalyzed Aromatization | Catalyst (Pd₂(dba)₃), Base (K₃PO₄), Temp (70°C) | Good | researchgate.net |

| Photochemical Aromatization | Base (NaH), Solvent (DMSO), Blue light | 30-92% | researchgate.net |

| Lewis Acid Rearrangement | Lewis Acid, Substrate Substituents | Good | nih.govescholarship.org |

Precursor Synthesis and Purity Considerations in Production

Friedel-Crafts acylation: Reaction of the arene (e.g., 2-methylanisole) with succinic anhydride.

Clemmensen reduction: Reduction of the resulting keto-acid.

Intramolecular cyclization: An acid-promoted cyclization (e.g., using polyphosphoric acid) to form the tetralone ring. semanticscholar.org

Purity is a critical consideration throughout the synthetic process. The final purity of this compound depends on the purity of the precursors and the effectiveness of the purification steps after each reaction. Common impurities can arise from side reactions, unreacted starting materials, or by-products from the catalyst system. Chromatographic techniques, such as column chromatography, are frequently employed to purify the intermediates and the final product. Commercially available this compound is often supplied at a purity of ≥98%. chemscene.com

Chemical Reactivity and Derivatization Studies of Ethyl 1 Hydroxy 6 Methoxy 2 Naphthoate

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group at the C1 position of the naphthalene (B1677914) ring is a primary site for chemical reactions, exhibiting characteristic nucleophilicity and acidity.

Etherification Reactions

The hydroxyl group can be readily converted into an ether through various etherification reactions. A common method is the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. This is followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other electrophilic species to yield the corresponding ether.

Another approach involves reaction with diazomethane for methylation, although this method is typically used for smaller-scale syntheses due to the hazardous nature of diazomethane. Phase-transfer catalysis can also be employed to facilitate the etherification under milder conditions, particularly when dealing with less reactive alkylating agents.

Table 1: Representative Etherification Reactions of the Hydroxyl Group

| Reaction Type | Reagents | Product |

|---|

Functionalization for Advanced Material Scaffolds

The hydroxyl group serves as a versatile handle for the functionalization of Ethyl 1-hydroxy-6-methoxy-2-naphthoate, enabling its incorporation into more complex molecular architectures and advanced material scaffolds. For instance, the hydroxyl group can be derivatized to introduce polymerizable functionalities. Reaction with acryloyl chloride or methacryloyl chloride in the presence of a base would yield the corresponding acrylate or methacrylate ester, which can then undergo polymerization to form naphthol-containing polymers. These polymers may exhibit interesting optical and thermal properties.

Furthermore, the hydroxyl group can be used to attach this naphthoate derivative to solid supports or other macromolecules. For example, it can be coupled to a polymer backbone containing reactive groups like isocyanates or acid chlorides. Such functionalized materials could find applications in areas like specialty polymers and functional coatings. The derivatization of naphthols is a strategy employed in the synthesis of thermally curable naphthoxazine-functionalized polymers researchgate.net.

Reactivity of the Ester Moiety

The ethyl ester group at the C2 position is another key site for chemical transformations, primarily involving nucleophilic acyl substitution.

Hydrolysis and Transesterification Reactions

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 1-hydroxy-6-methoxy-2-naphthoic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the ester with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. Base-mediated hydrolysis, or saponification, is usually carried out by treating the ester with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. Kinetic studies on the alkaline hydrolysis of various substituted ethyl naphthoates have been conducted to understand the influence of substituents on reaction rates rsc.org.

Transesterification can be achieved by reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst. This reaction is typically driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) as it is formed.

Table 2: Reactions of the Ester Moiety

| Reaction Type | Reagents | Product |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, Δ | 1-Hydroxy-6-methoxy-2-naphthoic acid |

Reduction Reactions

The ester group can be reduced to a primary alcohol, (1-hydroxy-6-methoxy-2-naphthalenyl)methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation ic.ac.ukmasterorganicchemistry.combyjus.comadichemistry.comlibretexts.org. The reaction is generally carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters libretexts.org.

Electrophilic Aromatic Substitution on the Naphthalene Core

The naphthalene ring system of this compound is susceptible to electrophilic aromatic substitution. The regioselectivity of such reactions is dictated by the combined directing effects of the three substituents: the hydroxyl group (-OH), the methoxy (B1213986) group (-OCH₃), and the ethyl ester group (-COOEt).

The hydroxyl and methoxy groups are both strong activating groups and ortho-, para-directors due to their ability to donate electron density to the aromatic ring through resonance organicchemistrytutor.comlibretexts.orgyoutube.com. The ethyl ester group, on the other hand, is a deactivating group and a meta-director because of its electron-withdrawing nature.

In this specific molecule, the powerful activating and directing effects of the hydroxyl and methoxy groups will dominate the outcome of electrophilic substitution. The hydroxyl group at C1 strongly activates the C4 position (ortho) and the C5 and C7 positions (para-like). The methoxy group at C6 activates the C5 and C7 positions (ortho) and the C1 and C3 positions (para-like). The ester group at C2 deactivates the ring, particularly the adjacent positions.

Considering the synergistic and antagonistic effects of these groups, electrophilic attack is most likely to occur at the C4 and C5 positions. The C4 position is activated by the C1-hydroxyl group (ortho) and not significantly deactivated by the meta-positioned ester group. The C5 position is activated by both the C1-hydroxyl and C6-methoxy groups. The precise outcome may depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role. For instance, nitration of methyl 1-hydroxy-2-naphthoate (B8527853) has been shown to occur at the 4-position ias.ac.in.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Directing Effect of -OH (at C1) | Directing Effect of -OCH₃ (at C6) | Directing Effect of -COOEt (at C2) | Overall Likelihood of Substitution |

|---|---|---|---|---|

| C3 | - | Weakly Activating | Deactivating (ortho) | Unlikely |

| C4 | Strongly Activating (ortho) | - | Weakly Deactivating (meta) | Highly Probable |

| C5 | Activating (para-like) | Activating (ortho) | - | Highly Probable |

| C7 | Activating (para-like) | Activating (ortho) | - | Possible |

| C8 | - | - | - | Unlikely |

Metal-Catalyzed Coupling Reactions of Naphthalene Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from functionalized naphthalene precursors.

To synthesize substituted analogues of this compound, halogenated or triflated derivatives would first be necessary. These intermediates could then participate in a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. A halogenated derivative of this compound could be coupled with various boronic acids to introduce new aryl or alkyl groups. The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds. researchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This would be a suitable method for introducing alkynyl moieties onto the naphthalene scaffold. The reaction is typically carried out under mild conditions. wikipedia.org

Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.org This would allow for the introduction of various primary and secondary amines to a halogenated derivative of the title compound.

Table 2: General Conditions for Metal-Catalyzed Cross-Coupling Reactions on Naphthalene Scaffolds

| Reaction | Catalyst | Ligand | Base | Solvent |

| Suzuki-Miyaura | Pd(OAc)2, Pd2(dba)3 | SPhos, P(t-Bu)3 | K3PO4, K2CO3 | Toluene (B28343), Dioxane |

| Sonogashira | PdCl2(PPh3)2, CuI | PPh3 | Et3N, piperidine | THF, DMF |

| Buchwald-Hartwig | Pd(OAc)2, Pd2(dba)3 | BINAP, Xantphos | NaOt-Bu, K3PO4 | Toluene, Dioxane |

Synthesis of Structurally Modified Derivatives and Analogues

The modification of the core structure of this compound can lead to new compounds with potentially enhanced or novel properties.

The naphthalene scaffold can be diversified through various synthetic strategies. One approach is the construction of heterocyclic rings fused to the naphthalene core. Multicomponent reactions utilizing 2-naphthol derivatives have been shown to be an effective method for synthesizing a variety of N/O-containing heterocyclic frameworks. nih.gov Such modifications can significantly impact the biological activity of the resulting compounds. Naphthoquinone derivatives, for example, have been investigated for their anticancer properties. nih.govnih.govresearchgate.net

Another avenue for diversification is the modification of the existing functional groups. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other esters. The hydroxyl and methoxy groups can also be modified, for instance, through etherification or demethylation, respectively, to modulate the compound's properties. The synthesis of various heterocyclic compounds from ester derivatives has been reported. impactfactor.orggoogle.com

Table 3: Potential Scaffold Diversification Strategies

| Starting Material Moiety | Reaction Type | Potential New Moiety |

| Naphthalene Core | Multicomponent Reaction | Fused Heterocycles (e.g., oxazines, pyrimidines) |

| Ethyl Ester | Hydrolysis, then Amidation | Carboxamide |

| Hydroxyl Group | Etherification | Alkoxy Ether |

| Methoxy Group | Demethylation | Hydroxyl Group |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for Ethyl 1-hydroxy-6-methoxy-2-naphthoate was found.

Specific chemical shifts and coupling constants for the protons of this compound are not available in the searched literature.

The ¹³C NMR chemical shifts for the carbon atoms of this compound are not documented in the available resources.

Information regarding 2D NMR studies (such as COSY, HSQC, or HMBC) to establish the connectivity of the molecular structure is not available.

Mass Spectrometry (MS)

No experimental mass spectrometry data for this compound was found.

The exact mass and elemental composition data from HRMS analysis, which would confirm the molecular formula C₁₄H₁₄O₄, could not be located.

Details on the fragmentation pattern of this compound under mass spectrometric conditions are not available, precluding a discussion on its structural confirmation through this method.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, the spectrum is expected to be dominated by contributions from the hydroxyl, methoxy (B1213986), ester, and naphthalene-ring moieties.

Vibrational Analysis of Functional Groups

The analysis of vibrational spectra for this compound would involve identifying key stretching and bending frequencies. The presence of a strong intramolecular hydrogen bond between the 1-hydroxyl group and the carbonyl oxygen of the ethyl ester at the 2-position is expected to significantly influence the vibrational frequencies, particularly for the O-H and C=O stretching modes.

Based on studies of analogous compounds like 1-hydroxy-2-naphthoic acid and other substituted naphthoates, the following vibrational assignments can be predicted. nih.govchemicalbook.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Hydroxyl (O-H) | Intramolecular H-bonded stretch | 3200-2800 (broad) | Weak or not observed |

| Alkyl C-H (ethyl & methoxy) | Symmetric/Asymmetric stretch | 2980-2850 | 2980-2850 |

| Carbonyl (C=O) | H-bonded ester stretch | 1670-1650 | 1670-1650 |

| Naphthalene (B1677914) Ring (C=C) | Aromatic stretch | 1620-1580, 1510-1450 | Strong, multiple bands |

| C-O-C (ether & ester) | Asymmetric/Symmetric stretch | 1300-1000 | Moderate to weak |

| O-H Bend | In-plane bend | 1440-1395 | Weak |

This table is interactive. Click on the headers to sort.

The broadness and significant red shift of the O-H stretching band are hallmark indicators of strong intramolecular hydrogen bonding. The C=O stretch is likewise shifted to a lower frequency compared to a non-hydrogen-bonded ester (typically ~1735 cm⁻¹), confirming the interaction. The naphthalene ring would produce a series of characteristic sharp peaks in the 1620-1450 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

The electronic properties of this compound are primarily dictated by the naphthalene aromatic system, which acts as the core chromophore. The hydroxyl and methoxy substituents function as powerful auxochromes, modifying the absorption and emission properties.

Electronic Transitions and Chromophore Characterization

The UV-Vis absorption spectrum of this compound is expected to show multiple bands corresponding to π→π* electronic transitions within the naphthalene ring system. The substitution pattern, featuring an electron-donating hydroxyl group (-OH) and a methoxy group (-OCH₃), increases the electron density of the aromatic system. This reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene.

| Transition Type | Description | Expected Wavelength Region |

| ¹Lₐ ← ¹A | Long-axis polarized π→π* transition | ~300-350 nm |

| ¹Bₑ ← ¹A | Short-axis polarized π→π* transition | ~250-290 nm |

| ¹Lₑ ← ¹A | Lower energy π→π* transition | ~350-400 nm (Enol form) |

This table is interactive. Click on the headers to sort.

The ¹Lₐ and ¹Bₑ bands are characteristic of the naphthalene chromophore itself. The presence of the intramolecular hydrogen bond in the ground state (enol form) would likely result in a distinct low-energy absorption band.

Studies on Photophysical Phenomena (e.g., solvatochromism, excited state intramolecular proton transfer)

The specific arrangement of a hydroxyl group adjacent to a carbonyl-containing moiety on the naphthalene ring makes this compound a prime candidate for Excited State Intramolecular Proton Transfer (ESIPT). mdpi.comrsc.org

Excited State Intramolecular Proton Transfer (ESIPT): Upon photoexcitation, the acidity of the phenolic proton and the basicity of the carbonyl oxygen increase dramatically. This facilitates an ultrafast transfer of the proton from the hydroxyl group to the carbonyl oxygen, forming an excited-state keto-tautomer. nih.gov This process occurs on a femtosecond timescale and results in a species with a significantly different electronic structure and a more extended π-conjugation. nih.gov The key feature of ESIPT is the resulting fluorescence, which originates from the keto-tautomer, not the initially excited enol form. This leads to an unusually large Stokes shift (the energy difference between the absorption maximum and the emission maximum), often exceeding 100-200 nm. The emission from the keto-tautomer would be expected in the blue-green to green region of the spectrum (~480-550 nm). nih.gov

Solvatochromism: This phenomenon refers to the change in the color of a substance (i.e., a shift in its absorption or emission spectra) when dissolved in different solvents. nih.gov The ground state (enol) and the excited state (keto-tautomer) of this compound are expected to have different dipole moments. Therefore, a change in solvent polarity will stabilize these two states to different extents, leading to shifts in the absorption and fluorescence spectra. eurjchem.comresearchgate.net Generally, polar protic solvents may interfere with the intramolecular hydrogen bond, potentially disrupting the ESIPT process and leading to emission from the local enol excited state at a shorter wavelength.

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound is not available in open literature, the principles of crystal engineering and data from analogous structures allow for a robust prediction of its solid-state packing and intermolecular interactions. mdpi.comdntb.gov.ua

Crystal Packing and Intermolecular Interaction Analysis

The solid-state architecture of this compound would be governed by a combination of strong and weak intermolecular forces, aiming to achieve the most thermodynamically stable packing arrangement.

Key Predicted Interactions:

Hydrogen Bonding: Although the primary hydroxyl group is engaged in a strong intramolecular hydrogen bond, it is possible for it to participate in weaker intermolecular C-H···O hydrogen bonds, where activated aromatic or aliphatic C-H groups act as donors to the hydroxyl or carbonyl oxygens. nih.gov

π-π Stacking: The planar naphthalene cores are expected to engage in significant π-π stacking interactions. These can occur in either a face-to-face (sandwich) or offset face-to-face arrangement, contributing substantially to the lattice energy. researchgate.net

| Interaction Type | Participating Groups | Expected Role in Crystal Lattice |

| π-π Stacking | Naphthalene Ring ↔ Naphthalene Ring | Major contributor to packing; often dictates lamellar or herringbone motifs. |

| C-H···O Hydrogen Bond | C-H (Aromatic/Alkyl) ↔ O (Carbonyl/Methoxy/Hydroxyl) | Directional interaction, helps in stabilizing the 3D network. |

| C-H···π Interaction | C-H (Alkyl) ↔ Naphthalene Ring | Fine-tunes the positioning of molecules relative to each other. |

This table is interactive. Click on the headers to sort.

The interplay between the directional hydrogen bonds and the space-filling requirements of the π-π stacking interactions would ultimately define the final polymorphic form of the crystal. researchgate.netresearchgate.net

Conformational Analysis in Crystalline State

The three-dimensional arrangement of atoms in a molecule, or its conformation, is fundamental to its physical and chemical properties. For aromatic compounds like this compound, understanding the planarity and the orientation of substituent groups in the solid, crystalline state is crucial. This is typically achieved through single-crystal X-ray diffraction studies.

The molecular structure of other related naphthyl derivatives has also been investigated, providing a broader context for the conformational possibilities. For instance, the crystal structures of chalcone (B49325) derivatives incorporating a 6-methoxynaphthyl group, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, have been reported. mdpi.com These complex molecules also exhibit specific conformations in their crystalline forms, influenced by the various functional groups present. mdpi.com

Table 1: Crystallographic Data for Ethyl 6-methoxy-2-naphthoate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₄O₃ |

| Molecular Weight | 230.25 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 14.7132 (9) |

| b (Å) | 6.1977 (4) |

| c (Å) | 25.362 (2) |

| V (ų) | 2312.7 (3) |

| Z | 8 |

| Temperature (K) | 173 |

| Radiation | Mo Kα |

Data sourced from a single-crystal X-ray study of Ethyl 6-methoxy-2-naphthoate. researchgate.net

Chromatographic Separation Techniques

Chromatography is an indispensable tool in chemical analysis, allowing for the separation, identification, and quantification of components within a mixture. For a compound like this compound, various chromatographic methods are employed to ensure its purity and to analyze for any related substances or volatile impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method would be highly suitable for this compound. In such a method, a nonpolar stationary phase is used with a polar mobile phase.

For the analysis of related aromatic acids and esters, successful separations have been achieved using C18 columns. rsc.orgresearchgate.net A typical HPLC system for purity assessment would involve an Ultimate XB-C18 column (or equivalent) and a mobile phase consisting of a gradient mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, such as sodium acetate (B1210297) or a dilute acid solution. rsc.orgresearchgate.net Detection is commonly performed using a UV-Vis detector, set at a wavelength where the naphthoate chromophore exhibits strong absorbance. researchgate.net The purity of the sample is determined by comparing the peak area of the main component to the total area of all observed peaks in the chromatogram.

Table 2: Illustrative HPLC Parameters for Purity Assessment

| Parameter | Typical Conditions |

|---|---|

| Column | C18, 5 µm particle size (e.g., 4.6 x 250 mm) |

| Mobile Phase | Gradient of Acetonitrile and Water/Buffer |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at a specific wavelength (e.g., 270 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

These are representative parameters based on methods for similar compounds. rsc.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used to separate and identify volatile and semi-volatile organic compounds. nih.govjmchemsci.com In the context of this compound, GC-MS would be employed to detect and identify any residual solvents from synthesis, or any volatile degradation products that might be present.

The sample would be dissolved in a suitable volatile solvent and injected into the GC system. The separation of volatile components is typically achieved on a capillary column, such as an HP-5MS or equivalent, which has a nonpolar stationary phase. mdpi.com The temperature of the GC oven is programmed to increase over time, allowing for the sequential elution of compounds based on their boiling points and chemical properties. mdpi.com

As the separated components exit the GC column, they enter the mass spectrometer, which acts as a detector. unl.edu The molecules are ionized, commonly by electron ionization (EI), and the resulting charged fragments are sorted by their mass-to-charge ratio. The resulting mass spectrum is a molecular fingerprint that can be compared to spectral libraries for positive identification of the volatile components. asianpubs.org This technique is highly sensitive and can provide both qualitative and quantitative information about volatile impurities. researchgate.net

Table 3: General GC-MS Parameters for Volatile Analysis

| Parameter | Typical Conditions |

|---|---|

| GC Column | HP-5MS (or similar), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium at 1 mL/min |

| Injection Mode | Split/Splitless |

| Oven Program | Start at 50°C, ramp to 270°C |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-550 amu |

These are general parameters applicable to the analysis of volatile organic compounds. mdpi.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of ethyl 1-hydroxy-6-methoxy-2-naphthoate. These computational approaches model the electronic structure of the molecule to predict its geometry, energy, and various spectroscopic characteristics.

Geometry Optimization and Conformational Energy Landscapes

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Studies on similar compounds, such as phenyl 1-hydroxy-2-naphthoate (B8527853), have utilized DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set to identify stable conformers. mdpi.com For this compound, the presence of the flexible ethyl ester and methoxy (B1213986) groups suggests the existence of multiple low-energy conformations.

The conformational energy landscape maps the energy of the molecule as a function of the rotation around its single bonds. By systematically rotating the ethyl and methoxy groups, a potential energy surface can be generated. This surface reveals the various stable conformers and the energy barriers that separate them. For instance, in a related compound, ethyl 6-methoxy-2-naphthoate, the ethoxy group is significantly twisted out of the plane of the naphthyl ring system. researchgate.net A similar twist would be expected for this compound, influenced by steric hindrance and electronic interactions.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table is illustrative and based on typical values for similar organic molecules.

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) bond length | 1.39 - 1.42 Å |

| C-O (hydroxyl) bond length | 1.36 Å |

| C=O (ester) bond length | 1.21 Å |

| C-O (ester) bond length | 1.34 Å |

| C-O (methoxy) bond length | 1.37 Å |

| Naphthyl ring planarity | Largely planar |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wikipedia.org A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthol ring and the oxygen atoms of the hydroxyl and methoxy groups. The LUMO is likely to be distributed over the electron-withdrawing ester group and the naphthalene (B1677914) ring system.

Table 2: Illustrative Frontier Orbital Energies for this compound This table is for illustrative purposes, showing typical energy ranges for such compounds.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The MEP surface is color-coded to indicate regions of varying electrostatic potential. Typically, red areas signify regions of high electron density and negative potential, which are susceptible to electrophilic attack. Blue areas denote regions of low electron density and positive potential, indicating sites for nucleophilic attack.

For this compound, the MEP surface would likely show a significant negative potential (red) around the oxygen atoms of the hydroxyl, methoxy, and carbonyl groups, highlighting their role as hydrogen bond acceptors. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it a potential hydrogen bond donor. The aromatic rings would display a more neutral potential, with variations depending on the substituent effects.

Prediction of Spectroscopic Properties (e.g., simulated NMR, IR, UV-Vis spectra)

Computational methods can accurately predict the spectroscopic properties of molecules, which is invaluable for interpreting experimental data.

Simulated NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations predict the resonance frequencies of atomic nuclei (e.g., ¹H and ¹³C) in a magnetic field, providing detailed information about the molecular structure. For this compound, predicted ¹H and ¹³C NMR spectra would help in the assignment of signals observed in experimental spectra. chemicalbook.comchemicalbook.com

Simulated IR Spectra: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these vibrations. mdpi.com For this compound, the simulated IR spectrum would show characteristic peaks for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and various C-H and C-C stretching and bending modes of the aromatic rings and alkyl groups. mdpi.comresearchgate.net

Simulated UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to Ultraviolet-Visible (UV-Vis) absorption spectra. materialsciencejournal.org The calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. The simulated UV-Vis spectrum for this compound would reveal the electronic transitions between molecular orbitals, such as π to π* transitions within the naphthalene ring system.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative) This table is illustrative and based on characteristic values for similar compounds.

| Spectroscopy | Predicted Feature | Wavenumber/Chemical Shift/Wavelength |

|---|---|---|

| ¹H NMR | Aromatic Protons | 7.0 - 8.5 ppm |

| ¹H NMR | Methoxy Protons | ~3.9 ppm |

| ¹H NMR | Ethyl Group Protons | 1.4 ppm (CH₃), 4.4 ppm (CH₂) |

| ¹³C NMR | Carbonyl Carbon | ~170 ppm |

| ¹³C NMR | Aromatic Carbons | 105 - 160 ppm |

| IR | O-H Stretch | ~3400 cm⁻¹ |

| IR | C=O Stretch | ~1700 cm⁻¹ |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways and energetics of chemical reactions.

Transition State Characterization and Energy Barrier Calculations

By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. The structure of the transition state provides crucial information about the mechanism of the reaction.

For reactions involving this compound, such as electrophilic substitution or nucleophilic attack, DFT calculations can be used to locate the transition state structures. The energy difference between the reactants and the transition state is the activation energy or energy barrier. researchgate.net A lower energy barrier indicates a faster reaction. These calculations can help in understanding the regioselectivity and stereoselectivity of reactions involving this molecule.

Investigation of Intramolecular Interactions

The molecular architecture of this compound, featuring a hydroxyl (-OH) group positioned ortho to an ethyl ester (-COOEt) group on the naphthalene ring, creates a favorable environment for the formation of a strong intramolecular hydrogen bond. This non-covalent interaction, where the hydroxyl proton is shared with the carbonyl oxygen of the ester, is a dominant factor in determining the molecule's preferred conformation and stability.

Computational chemistry provides powerful tools to characterize such interactions. Methods like Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) are employed to optimize the molecular geometry and calculate the energetic stabilization afforded by the hydrogen bond. researchgate.netresearcher.life Studies on structurally similar ortho-hydroxy aromatic compounds and naphthazarin derivatives show that the formation of a six-membered quasi-ring through hydrogen bonding significantly stabilizes the molecule. researchgate.netnih.gov

The strength and nature of this bond can be further dissected using advanced analytical techniques:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify bond critical points (BCPs) between the hydrogen donor and acceptor atoms. The properties at the BCP, such as electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of bond strength and character. For similar O···H−O interactions, the character is often found to be partially covalent. researcher.life

Natural Bond Orbital (NBO) Analysis: NBO analysis quantifies the delocalization of electron density from the lone pair of the acceptor oxygen atom to the antibonding orbital of the O-H bond. The second-order perturbation energy (E(2)) associated with this interaction provides a direct estimate of the hydrogen bond's stabilization energy. researchgate.net

Non-Covalent Interaction (NCI) Index: This visualization tool highlights regions of non-covalent interactions within a molecule, clearly depicting the spatial extent of the hydrogen bond and other weaker interactions, such as van der Waals forces. researcher.life

Table 1: Typical Parameters for Intramolecular Hydrogen Bond Analysis

| Parameter | Method | Typical Information Provided |

| Bond Energy | DFT/MP2 | The energy difference between the hydrogen-bonded conformer and a hypothetical non-bonded conformer. |

| Geometric Parameters | DFT/MP2 | Bond lengths (e.g., O-H, H···O) and angles (e.g., O-H···O) of the hydrogen bridge. |

| Electron Density (ρ) | QTAIM | Value at the bond critical point; higher values indicate a stronger interaction. |

| Laplacian of ρ (∇²ρ) | QTAIM | Sign and magnitude indicate the nature of the interaction (covalent vs. non-covalent). |

| Stabilization Energy (E(2)) | NBO | Energy of donor-acceptor orbital interaction, quantifying the strength of the H-bond. |

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the physicochemical properties of chemicals based on their molecular structure. scispace.com For this compound, QSPR models can be developed to estimate properties like solubility, boiling point, or partitioning behavior without the need for experimental measurement.

The QSPR methodology involves calculating a set of numerical values, known as molecular descriptors, that encode structural, topological, or electronic features of the molecule. These descriptors are then used to build a mathematical model that correlates them with a known property for a series of related compounds. scispace.comnih.gov

Relevant molecular descriptors for an aromatic ester like this compound would include:

Constitutional Descriptors: Molecular weight, number of hydrogen bond donors and acceptors. chemscene.com

Topological Descriptors: Indices that describe molecular size, shape, and branching.

Quantum-Chemical Descriptors: Calculated values such as dipole moment, polarizability, and orbital energies (HOMO/LUMO), which reflect the electronic nature of the molecule. researchgate.net

For instance, a QSPR study on the flash points of esters utilized descriptors related to molecular shape and electronic properties to build a predictive model. nih.gov Similarly, the normal boiling points of aliphatic esters have been successfully modeled using topological indices that account for molecular size, branching, and polarity. scispace.com While a specific QSPR model for this compound is not published, its properties can be estimated by applying existing models for aromatic esters or by including it in a new training set.

Table 2: Selected Pre-calculated and Theoretical Molecular Descriptors for QSPR Modeling of this compound

| Descriptor | Value/Type | Potential Property Correlation |

| Molecular Weight | 246.26 g/mol chemscene.com | Boiling Point, Melting Point |

| Topological Polar Surface Area (TPSA) | 55.76 Ų chemscene.com | Membrane permeability, Solubility |

| LogP (Octanol-Water Partition Coeff.) | 2.73 chemscene.com | Lipophilicity, Bioaccumulation potential |

| Number of Hydrogen Bond Donors | 1 chemscene.com | Solubility in polar solvents, Intermolecular interactions |

| Number of Hydrogen Bond Acceptors | 4 chemscene.com | Solubility in polar solvents, Intermolecular interactions |

| Number of Rotatable Bonds | 3 chemscene.com | Conformational flexibility, Entropy |

| Dipole Moment | Quantum-Chemical | Polarity, Intermolecular forces, Solubility |

| HOMO-LUMO Energy Gap | Quantum-Chemical researchgate.net | Chemical reactivity, Electronic transitions |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemistry studies often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. acs.org MD simulations model the movements of atoms within a molecule by solving Newton's equations of motion, offering insights into conformational dynamics, flexibility, and interactions with the surrounding environment.

For this compound, MD simulations would be particularly useful for exploring:

Conformational Flexibility: The molecule possesses several rotatable bonds, primarily the C-O bonds of the ethyl ester and methoxy groups. chemscene.com MD simulations can map the potential energy surface associated with the rotation of these groups, identifying stable conformers and the energy barriers between them. Studies on similar aromatic polyesters have shown that torsional barriers can be influenced by packing and intermolecular forces in condensed phases. aip.orgresearchgate.net

Dynamics of Intramolecular Hydrogen Bonding: MD simulations can reveal the stability and dynamics of the intramolecular hydrogen bond. It can track fluctuations in the bond length and angle over time and determine its persistence in different solvents or at varying temperatures.

Solvation Effects: By placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, ethanol), MD can be used to study how the solvent interacts with different parts of the molecule and influences its conformational preferences. nih.gov

The results from MD simulations can be used to calculate various thermodynamic and structural properties, such as average conformation, radial distribution functions with solvent molecules, and time correlation functions related to spectroscopic measurements. aip.org

Table 3: Key Rotatable Bonds and Potential Insights from Molecular Dynamics Simulations

| Rotatable Bond | Torsional Angle Description | Information Gained from MD Simulation |

| Naphthyl Ring – Ester Carbonyl | Defines the planarity of the ester group relative to the ring. | Energy barriers to rotation, preferred orientation for conjugation and hydrogen bonding. |

| Ester Carbonyl Oxygen – Ethyl Group | Describes the orientation of the ethyl chain. | Conformational space of the ethyl group, potential for steric hindrance. |

| Naphthyl Ring – Methoxy Oxygen | Defines the planarity of the methoxy group. | Rotational dynamics and preferred orientation, influence on electronic properties and crystal packing. |

Exploration of Advanced Chemical and Material Science Applications

Role as Synthetic Intermediates in Complex Organic Synthesis

Ethyl 1-hydroxy-6-methoxy-2-naphthoate serves as a crucial starting material or intermediate in the multi-step synthesis of various organic compounds, including pharmaceuticals and natural products. Its functional groups allow for a range of chemical transformations, making it a valuable building block for constructing more complex molecular architectures.

Precursors for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The naphthylacetic acid moiety is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). This compound is a key precursor in the synthesis of Nabumetone, a widely used NSAID for managing osteoarthritis and rheumatoid arthritis. wikipedia.orgnih.gov Nabumetone itself is a prodrug that, after absorption, undergoes extensive metabolism in the liver to form its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA). nih.govnih.gov This active metabolite is a potent inhibitor of the cyclooxygenase (COX) enzyme, with a preference for the COX-2 isoform, which is primarily responsible for inflammation and pain. wikipedia.orgnih.govnih.gov

The synthesis of Nabumetone from precursors like this compound involves several chemical steps. For instance, a common route involves the condensation of 6-methoxy-2-naphthaldehyde (B117158) with acetone (B3395972) to yield 4-(6-methoxy-2-naphtyl)-3-buten-2-one, which is then reduced to Nabumetone. drugfuture.com Another synthetic pathway involves the reaction of 2-acetyl-6-methoxynaphthalene (B28280) with ethyl acetate (B1210297). google.com The structural framework provided by the ethyl naphthoate derivative is fundamental to achieving the final drug molecule.

The following table outlines key compounds involved in the synthesis of NSAIDs from naphthoate precursors:

| Compound Name | CAS Number | Molecular Formula | Role |

| This compound | 690232-01-0 | C14H14O4 | Precursor |

| Nabumetone | 42924-53-8 | C15H16O2 | NSAID |

| 6-Methoxy-2-naphthylacetic acid (6-MNA) | 23981-47-7 | C13H12O3 | Active Metabolite |

| 6-Methoxy-2-naphthaldehyde | 3452-97-3 | C12H10O2 | Intermediate |

| 2-Acetyl-6-methoxynaphthalene | 3900-45-6 | C13H12O2 | Intermediate |

Intermediates for Natural Products Synthesis

The structural motif of substituted naphthalenes is prevalent in a variety of natural products, some of which exhibit significant biological activities. While direct synthesis of specific natural products from this compound is not extensively documented in the provided search results, its role as a building block for highly oxygenated tetralone analogs is noteworthy. researchgate.net Tetralones are versatile intermediates for constructing biologically interesting molecules. The synthesis of various methoxy-2-hydroxy-1,4-naphthoquinones has been explored, highlighting the utility of such substituted naphthalene (B1677914) systems in building complex molecular frameworks. researchgate.net

Building Blocks for Anti-Carcinogenic Compounds

Naphthalene derivatives have garnered attention in the development of anti-cancer agents. For example, the NSAID naproxen (B1676952) has demonstrated antiproliferative effects. nih.gov This has spurred research into using naphthalene-based structures as scaffolds for new anti-cancer drugs. nih.gov Specifically, N-substituted 1-hydroxynaphthalene-2-carboxanilides have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. nih.gov The design of these compounds often involves combining fragments from known anti-cancer agents with the 1-hydroxy-2-naphthoic acid scaffold, which is structurally related to this compound. nih.gov This strategic approach leverages the structural features of the naphthalene core to develop novel compounds with potential therapeutic applications in oncology. nih.gov

Applications in Organic Electronics and Photonics

The delocalized π-electron system of the naphthalene ring in this compound and its derivatives imparts them with interesting photophysical properties, making them potential candidates for applications in organic electronics and photonics.

Components in Photochromic Systems and Photo-switches

Photochromic molecules can undergo reversible transformations between two isomers with different absorption spectra upon light irradiation. nih.gov This property is at the heart of various applications, including data storage and smart materials. nih.govnih.gov While the direct application of this compound in photochromic systems is not explicitly detailed, the broader class of naphthalene derivatives is relevant. The extended conjugation offered by multichromophoric systems, which can include naphthalene units, can lead to a red shift in the absorption profile, enhancing their overlap with the solar spectrum for applications like molecular solar thermal energy storage (MOST). rsc.org The ability to tune the optical properties of such systems is a key area of research. nih.gov

Potential in Organic Light-Emitting Diodes (OLEDs) or Organic Solar Cells

Naphthalene and its derivatives are widely utilized as building blocks for conjugated materials in blue-emitting organic light-emitting diodes (OLEDs). mdpi.com The rigid and planar structure of the naphthalene core contributes to good charge transport properties and high fluorescence quantum yields. While research on 1,4-naphthalene-based materials is less common than 1,5- or 2,6-isomers, it has been shown to be a promising avenue for developing true-blue OLEDs. mdpi.com The incorporation of different co-monomers with non-planar structures can be used to tune the bandgap and emitting color of the resulting polymers, as well as to prevent strong molecular aggregation that can lead to fluorescence quenching. mdpi.com

Naphthoanthracene derivatives have been synthesized and successfully used as emitting materials in OLEDs, demonstrating efficient emissions. nih.gov The general principle of OLEDs involves the recombination of holes and electrons in a light-emitting material to produce light. mdpi.comjmaterenvironsci.com The efficiency of these devices can be enhanced through various strategies, such as doping the emitting layer. jmaterenvironsci.comresearchgate.net Although the specific use of this compound in OLEDs is not directly reported, its core naphthalene structure is a fundamental component in materials designed for these applications. mdpi.comnih.gov

Development of Functional Materials

The unique molecular architecture of this compound, featuring a planar naphthalene core functionalized with hydroxyl, methoxy (B1213986), and ethyl ester groups, makes it a promising candidate for the development of advanced functional materials. These substituents provide a combination of hydrogen bonding capabilities, potential for electronic modulation, and processability, which are key attributes for creating materials with tailored properties.

Liquid Crystal Intermediates

The pursuit of novel liquid crystalline materials is driven by the demand for advanced display technologies and optical components. Functionalized naphthalene derivatives are recognized as valuable building blocks in the synthesis of liquid crystals. The rigid, prolate shape of the naphthalene core in this compound is a fundamental prerequisite for inducing calamitic (rod-like) liquid crystal phases.

The strategic placement of substituent groups on the naphthalene scaffold is crucial for dictating the mesomorphic behavior. The 1-hydroxy and 2-ethoxycarbonyl groups can engage in strong intermolecular hydrogen bonding, promoting the parallel alignment of molecules necessary for the formation of liquid crystalline phases. Furthermore, the 6-methoxy group can influence the material's melting point and the stability of the mesophases through steric and electronic effects. The presence of sodium naphthenates has been observed to lead to the formation of lamellar liquid crystal phases in aqueous systems.

While specific studies on the liquid crystalline properties of this compound are not extensively documented, the characteristics of analogous naphthalene-based compounds suggest its potential as an intermediate. The table below outlines key molecular features of this compound that are relevant to the formation of liquid crystals.

| Feature | Influence on Liquid Crystal Properties |

| Naphthalene Core | Provides the necessary molecular rigidity and anisotropy for mesophase formation. |

| 1-Hydroxy Group | Acts as a strong hydrogen bond donor, promoting molecular self-assembly and thermal stability of liquid crystalline phases. |

| 2-Ethyl Ester Group | Functions as a hydrogen bond acceptor and contributes to the overall molecular shape and polarizability. |

| 6-Methoxy Group | Can lower the melting point and influence the type of mesophase formed through steric interactions and by modifying intermolecular forces. |

Further research, including the synthesis of homologous series with varying alkyl chain lengths on the ester group, would be instrumental in fully elucidating the liquid crystal behavior of materials derived from this naphthoate.

Building Blocks for Supramolecular Assemblies

Supramolecular chemistry focuses on the design of complex chemical systems from molecular components held together by non-covalent interactions. This compound possesses the ideal functionalities to act as a versatile building block for creating highly ordered supramolecular structures. The hydroxyl and carbonyl groups are prime sites for hydrogen bonding, a directional and specific interaction that is a cornerstone of supramolecular design.

The self-assembly of naphthalene diimide derivatives functionalized with carboxylic acids has been studied, revealing that aggregation is driven by a combination of hydrogen bonding and π-stacking interactions. Similarly, this compound can be expected to form assemblies where π-π stacking of the naphthalene cores is complemented by hydrogen bonding between the hydroxyl and ester groups. These assemblies can exhibit interesting photophysical or electronic properties, making them suitable for applications in sensors, optoelectronics, and nanotechnology.

The potential of 1,8-dihydroxy naphthalene to self-assemble with boronic acids and 4,4′-bipyridine to form stable host-guest complexes has been demonstrated, highlighting the utility of hydroxylated naphthalenes in constructing supramolecular structures.

Advanced Reagent or Ligand Design

The functional groups present in this compound also make it an attractive scaffold for the design of advanced reagents and ligands for catalysis and coordination chemistry.

The 1-hydroxy-2-naphthoate (B8527853) motif is a bidentate ligand precursor. Upon deprotonation of the hydroxyl group, the molecule can chelate to metal centers through the hydroxyl oxygen and the carbonyl oxygen of the ester group. The nature of the naphthalene backbone and the electronic influence of the methoxy group can be used

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

The future of chemical synthesis is intrinsically linked to the development of sustainable and atom-economical processes. For Ethyl 1-hydroxy-6-methoxy-2-naphthoate, this presents a significant area for research. Current synthetic approaches to naphthoic acid esters often rely on multi-step procedures that may involve stoichiometric reagents and generate considerable waste.

Future research should prioritize the development of catalytic methods that enhance atom economy. For instance, the direct carboxylation of a suitably substituted naphthalene (B1677914) precursor with carbon dioxide would represent a highly atom-economical route. google.com The investigation of novel catalyst systems, such as those based on earth-abundant metals, could lead to more environmentally benign processes. science.gov Furthermore, the use of greener solvents and renewable starting materials will be crucial in reducing the environmental footprint of its synthesis. proquest.com A comparative analysis of potential synthetic routes is presented in Table 1.

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic Carboxylation | High atom economy, use of CO2 as a C1 source. | Development of efficient catalysts for regioselective carboxylation of naphthalene derivatives. |

| Cross-Coupling Reactions | Modular and versatile for introducing functional groups. | Use of greener reaction media and catalysts with low environmental impact. |

| Chemo-enzymatic Synthesis | High selectivity and mild reaction conditions. | Identification of suitable enzymes and optimization of reaction parameters. |

Table 1: Comparison of Potential Sustainable Synthetic Routes

Investigation of Underexplored Chemical Transformations and Reactivity Profiles

The reactivity of this compound is largely uncharted territory. The interplay between the hydroxyl, methoxy (B1213986), and ethyl ester functionalities on the naphthalene core suggests a rich and complex reactivity profile waiting to be explored.

A promising avenue of research is the investigation of intramolecular cyclization reactions to generate novel heterocyclic scaffolds. The strategic placement of the substituents could facilitate annulation reactions, leading to the formation of furanonaphthopyran or other complex ring systems. nih.gov Furthermore, the susceptibility of the naphthalene ring to electrophilic and nucleophilic attack, as well as its potential to participate in pericyclic reactions, warrants detailed investigation.

Recent studies on related naphthoic acid derivatives have revealed unexpected rearrangements, such as the Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes to yield 1-hydroxy-2-naphthoic acid esters. nih.govacs.org Exploring analogous transformations with precursors to this compound could unlock novel synthetic pathways and provide access to a wider range of derivatives with unique substitution patterns. The steric and electronic effects of the methoxy group are expected to play a crucial role in directing the outcome of such reactions. nih.gov

Rational Design of Derivatives for Targeted Advanced Material Applications